Lacosamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Mechanisms of Action: The exact mechanisms by which lacosamide exerts its antiepileptic effects are not fully understood. However, research suggests it might modulate voltage-gated sodium channels and inhibit voltage-gated potassium channels, both of which play a role in neuronal excitability. Source: Brodie MJ, et al. Antiepileptic drugs. Lancet Neurol. 2012;11(6):501-520: )

Lacosamide Beyond Epilepsy

While epilepsy is the established use of lacosamide, scientific research is exploring its potential applications in other neurological conditions.

- Neuropathic Pain: Studies are investigating the effectiveness of lacosamide in managing neuropathic pain, a chronic pain condition caused by nerve damage. The research explores its ability to modulate neuronal excitability and potentially reduce pain signals. Source: Gilron N, et al. Efficacy of lacosamide for chronic neuropathic pain: a systematic review and meta-analysis. Lancet Neurol. 2019;18(2):181-191: )

- Alcohol Use Disorder: Preliminary research suggests lacosamide might have potential in reducing alcohol consumption in individuals with Alcohol Use Disorder (AUD). Studies are ongoing to determine its efficacy and optimal dosing for this purpose.

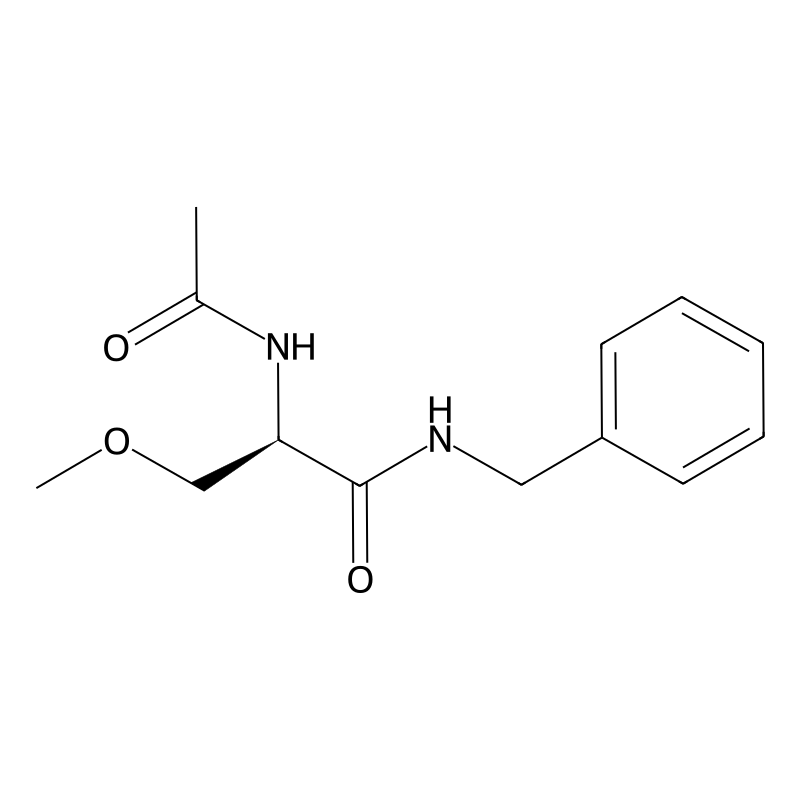

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a white to light yellow crystalline powder. It has a molecular formula of C₁₃H₁₈N₂O₃ and exhibits high solubility in water and dimethyl sulfoxide. The compound has a melting point of 143-144 °C and is characterized by six rotatable bonds and one aromatic ring .

The exact mechanism by which lacosamide exerts its anticonvulsant effect is not fully understood, but it is believed to involve modulation of voltage-gated sodium channels in the nervous system []. These channels play a crucial role in nerve impulse transmission, and lacosamide may stabilize neuronal membranes, thereby reducing hyperexcitability and seizure activity.

Lacosamide undergoes metabolic transformations primarily through cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4. The major metabolite formed is O-desmethyl lacosamide, which is pharmacologically inactive. Approximately 95% of lacosamide is excreted renally, with around 40% remaining unchanged in the urine .

Lacosamide exhibits a dual mechanism of action:

- Sodium Channel Modulation: It selectively enhances the slow inactivation of voltage-gated sodium channels without affecting fast inactivation. This selective modulation stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, making it particularly effective in managing seizures .

- Collapsin Response Mediator Protein 2 Interaction: Lacosamide also modulates collapsin response mediator protein 2 (CRMP-2), which plays a role in preventing the formation of abnormal neuronal connections, further contributing to its anticonvulsant effects .

The synthesis of lacosamide has evolved since its initial proposal in 1996. The original three-step synthesis involved the reaction of (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride and benzylamine, followed by further modifications using methyl iodide and silver oxide. Recent advancements have led to more efficient synthetic routes that ensure high chiral purity .

Lacosamide is primarily used for:

- Treatment of Epilepsy: It is indicated for the treatment of partial-onset seizures in adults and children aged four years and older.

- Neuropathic Pain Management: Emerging studies suggest potential applications in managing neuropathic pain due to its unique mechanism affecting neuronal excitability .

Lacosamide has a low potential for drug-drug interactions due to its minimal protein binding (less than 15%) and linear pharmacokinetics. It does not significantly interact with other antiepileptic drugs but may be moderately affected by enzyme-inducing agents. Monitoring is advised when co-administered with medications that influence cardiac rhythm or other central nervous system depressants .

Several compounds exhibit similar properties to lacosamide but differ in their mechanisms or chemical structures. Below is a comparison highlighting lacosamide's uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Carbamazepine | Fast sodium channel blockade | Affects both fast and slow inactivation |

| Lamotrigine | Stabilizes inactive state of sodium channels | Primarily affects fast inactivation |

| Phenytoin | Fast sodium channel blockade | Known for its significant drug interactions |

| Rufinamide | Modulates sodium channels | Limited use compared to lacosamide |

Lacosamide's unique ability to selectively enhance slow inactivation without affecting fast inactivation distinguishes it from these traditional antiepileptic drugs, making it a valuable option for specific patient populations .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 64 of 65 companies with hazard statement code(s):;

H301 (95.31%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (95.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vimpat is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy.

Lacosamide UCB is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. ,

Lacosamide Adroiq is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. Lacosamide Adroiq is indicated as adjunctive therapyin the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.

Lacosamide Accord is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. Lacosamide Accord is indicated as adjunctive therapy�        in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. �        in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.

Treatment of generalised epilepsy and epileptic syndromes

Treatment of epilepsy with partial-onset seizures

Livertox Summary

Drug Classes

Pharmacology

Lacosamide is a functionalized amino acid compound specifically synthesized as an anticonvulsive drug to use as add-on therapy for partial-onset seizures with antinociceptive and neuroprotective activities. Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels without affecting fast inactivation, thereby stabilizing hyperexcitabe neuronal membranes. Furthermore, this agent binds to collapsin response mediator protein 2 (CRMP2; DPYSL2), a cytosolic phosphoprotein expressed in most tissues. In the nervous system, CRMP2 acts as a mediator of growth cone collapse as well as modifies axon number, length, and neuronal polarity.

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX18 - Lacosamide

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

175481-26-2

Absorption Distribution and Excretion

Lacosamide is primarily eliminated from the systemic circulation by renal excretion and biotransformation. After oral and intravenous administration of 100 mg radiolabeled lacosamide, approximately 95% of the radioactivity was recovered in the urine and less than 0.5 % in the feces. The major compounds excreted were unchanged lacosamide (approximately 40% of the dose), its O-desmethyl metabolite (approximately 30%), and a structurally unknown polar fraction (~20%).

The volume of distribution is approximately 0.6 L/kg and thus close to the volume of total body water.

Metabolism Metabolites

Wikipedia

Geddic_acid

FDA Medication Guides

Lacosamide

TABLET;ORAL

SOLUTION;INTRAVENOUS

SOLUTION;ORAL

UCB INC

10/16/2023

SOLUTION;ORAL

TABLET;ORAL

AMNEAL PHARMS

ACTAVIS LABS FL INC

AMNEAL PHARMS NY

10/27/2017

08/10/2021

Motpoly XR

Lacosamide

CAPSULE, EXTENDED RELEASE;ORAL

Aucta Pharmaceuticals

05/04/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients